1-Methyl-7-phenylnaphthalene

説明

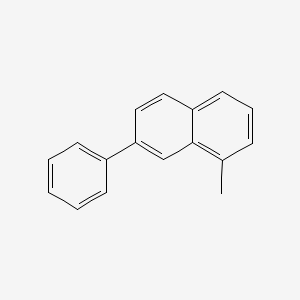

1-Methyl-7-phenylnaphthalene is an organic compound belonging to the naphthalene family It consists of a naphthalene ring system substituted with a methyl group at the first position and a phenyl group at the seventh position

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-7-phenylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-methylnaphthalene is then subjected to a second Friedel-Crafts reaction with benzene in the presence of a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 1-Methyl-7-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the hydrogenation of the aromatic rings.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Carboxylic acids or quinones.

Reduction: Hydrogenated derivatives.

Substitution: Nitro or sulfonic acid derivatives.

科学的研究の応用

Chemical Synthesis

1. Antibacterial Activity

Research has demonstrated that derivatives of 1-methyl-7-phenylnaphthalene exhibit significant antibacterial properties. For instance, compounds derived from 5-substituted 1-phenylnaphthalenes have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus. These studies indicate that specific substitutions can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Environmental Monitoring

2. Detection of Polycyclic Aromatic Hydrocarbons

this compound is utilized in environmental studies to monitor the presence of polycyclic aromatic hydrocarbons (PAHs) in various matrices such as soil and water. Techniques like solid-phase microextraction (SPME) are employed for sampling, which allows for the detection of semivolatile compounds, including those present in crude oil and other environmental samples. This application is crucial for assessing pollution levels and understanding the environmental impact of industrial activities .

Materials Science

3. Production of Dyes and Fluorescent Indicators

In materials science, this compound serves as a precursor in the manufacturing of dyes and pigments. Its ability to emit blue light when exposed to ultraviolet radiation makes it suitable for use as a fluorescent indicator in various applications, including biological assays and chemical sensors .

Case Studies

4. Case Study on Antibacterial Properties

A notable case study involved synthesizing multiple derivatives of this compound to assess their antibacterial efficacy. The study revealed that specific structural modifications significantly impacted their minimum inhibitory concentration (MIC) values against resistant strains of bacteria. For example, certain derivatives showed comparable potency to established antibiotics like vancomycin, highlighting the potential for developing new therapeutic agents from this compound .

Summary Table of Applications

作用機序

The mechanism of action of 1-Methyl-7-phenylnaphthalene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive naphthalene derivatives suggests potential interactions with cytochrome P450 enzymes and other metabolic pathways .

類似化合物との比較

1-Methylnaphthalene: Lacks the phenyl group, making it less complex and potentially less bioactive.

7-Phenylnaphthalene: Lacks the methyl group, which may affect its reactivity and biological activity.

1-Phenyl-7-methylnaphthalene: A positional isomer with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness: 1-Methyl-7-phenylnaphthalene’s unique combination of a methyl and phenyl group on the naphthalene ring system provides distinct chemical reactivity and potential biological activities, setting it apart from its analogs.

生物活性

1-Methyl-7-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of a naphthalene core with a methyl group at the first position and a phenyl group at the seventh position. Its molecular formula is , with a molecular weight of approximately 192.26 g/mol. The unique structural arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that it may influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This interaction suggests potential implications for pharmacology, particularly regarding drug interactions and metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as a natural antimicrobial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells . The structure-activity relationship (SAR) studies suggest that specific substitutions on the naphthalene ring enhance its anticancer activity.

Case Study: Inhibition of K562 Cell Line

A study conducted on the K562 human leukemia cell line revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylnaphthalene | Simpler structure; less bioactive | |

| 7-Phenylnaphthalene | Lacks methyl group; different reactivity | |

| 1-Phenyl-7-methylnaphthalene | Positional isomer; variations in biological activity |

The presence of both methyl and phenyl groups in this compound enhances its stability and alters its electronic properties compared to these related compounds.

特性

IUPAC Name |

1-methyl-7-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPVLVKZQJPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704730 | |

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-88-9 | |

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。